molecular formula C22H19FN2O4S2 B6535320 2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide CAS No. 1049197-96-7

2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide

Cat. No.: B6535320
CAS No.: 1049197-96-7
M. Wt: 458.5 g/mol
InChI Key: QULOJNCQTZVJFD-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic architecture, combining a 1,3-benzodioxole moiety, a thiazole ring, and a sulfanyl-linked acetamide group substituted with a 4-fluorophenethyl chain.

Properties

IUPAC Name

2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O4S2/c23-16-4-1-14(2-5-16)7-8-24-21(27)10-17-11-30-22(25-17)31-12-18(26)15-3-6-19-20(9-15)29-13-28-19/h1-6,9,11H,7-8,10,12-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULOJNCQTZVJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC(=CS3)CC(=O)NCCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Structure and Composition

The compound has the following structural characteristics:

  • Molecular Formula : C18H17N3O7S
  • Molecular Weight : 419.4 g/mol
  • IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-3-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-ylacetamide

Medicinal Chemistry

The compound exhibits potential as a lead molecule in drug discovery due to its unique structural features that may interact with biological targets.

Anticancer Activity

Research indicates that thiazole derivatives have shown promise in anticancer activities. The incorporation of the benzodioxole moiety may enhance the compound's efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Antimicrobial Properties

Studies have demonstrated that compounds containing thiazole and sulfanyl groups possess antimicrobial properties. This compound could be evaluated for its effectiveness against bacterial and fungal pathogens.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) need to be studied through in vitro and in vivo models.

Biochemical Pathways

The compound can be utilized to study biochemical pathways involved in disease mechanisms. Its interaction with cellular targets can provide insights into the molecular basis of diseases like cancer or infections.

Drug Development

As a candidate for drug development, this compound's synthesis and modification can lead to derivatives with improved pharmacological profiles. Structure-activity relationship (SAR) studies can guide these modifications.

Case Study 1: Anticancer Evaluation

A study conducted on thiazole derivatives showed that modifications leading to increased lipophilicity enhanced anticancer activity in vitro against breast cancer cell lines. The compound under discussion could be synthesized and tested similarly to evaluate its efficacy.

Case Study 2: Antimicrobial Testing

Research on sulfanyl-containing compounds revealed significant antibacterial activity against Gram-positive bacteria. The application of this compound in similar assays could validate its potential as an antimicrobial agent.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Acetamide Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 1,3-Benzodioxole, thiazole, 4-fluorophenethyl ~463.5 (estimated) High aromaticity; potential CNS activity due to benzodioxole
2-((4-((4-Bromophenyl)Sulfonyl)-2-(Thiophen-2-yl)Oxazol-5-yl)Thio)-N-(4-Fluorophenyl)Acetamide () Bromophenylsulfonyl, oxazole, thiophene 547.4 Enhanced solubility due to sulfonyl group; possible anti-inflammatory activity
N-[2-({2-Oxo-2-(2,4,6-Trimethylanilino)Ethyl}Sulfanyl)-1,3-Benzothiazol-6-yl]-2-(1-Phenyltetrazol-5-yl)SulfanylAcetamide () Trimethylanilino, benzothiazole, tetrazole ~555.6 (estimated) Rigid benzothiazole core; potential kinase inhibition
2-{[5-(1H-Benzotriazol-1-ylMethyl)-4-(Prop-2-en-1-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-[2-(Trifluoromethyl)Phenyl]Acetamide () Benzotriazole, trifluoromethylphenyl, triazole ~478.4 (estimated) Fluorophilic properties; possible antimicrobial applications
2-{5-[(1,3-Dimethyl-2-Oxo-2,3-Dihydro-1H-Benzimidazol-5-yl)Methylene]-2,4-Dioxo-1,3-Thiazolidin-3-yl}-N-(4-Fluorophenyl)Acetamide () Benzimidazolone, thiazolidinone 452.4 Dual hydrogen-bond donors; antidiabetic or anticancer potential

Key Structural and Functional Differences

Aromatic Systems: The target compound’s 1,3-benzodioxole contrasts with benzothiazole () and benzotriazole (). Benzodioxole is less polar but may improve blood-brain barrier penetration compared to benzothiazole’s higher rigidity . Thiazole (target) vs.

Fluorine Substitution :

  • The 4-fluorophenethyl group in the target compound differs from 4-fluorophenyl () and 2-trifluoromethylphenyl (). Fluorophenethyl may confer prolonged half-life due to reduced CYP450-mediated metabolism compared to trifluoromethyl groups .

Sulfanyl Linkers :

  • All compounds feature sulfanyl (-S-) linkages, but the target compound’s 2-oxoethylsulfanyl group introduces a ketone, enabling hydrogen bonding absent in analogs like ’s triazole-linked system .

Research Findings and Mechanistic Insights

  • Hydrogen Bonding and Crystal Packing : The target compound’s benzodioxole and acetamide groups likely participate in C=O···H-N and C-O···H-C interactions, as observed in similar structures (). Such patterns influence solubility and crystallinity .
  • Biological Activity Hypotheses: Anti-inflammatory Potential: Analogous acetamides with fluorophenyl groups (e.g., ) show activity against cyclooxygenase-2 (COX-2), suggesting the target compound may share this mechanism . Metabolic Stability: The 4-fluorophenethyl chain could reduce oxidative metabolism, as seen in fluorinated analogs () .

Preparation Methods

Thiolation of 2H-1,3-Benzodioxol-5-yl Acetic Acid

The benzodioxole-acetic acid derivative is converted to its thiol analog via a two-step process:

  • Chlorination : Treatment with thionyl chloride (SOCl₂) yields the acyl chloride.

  • Thiolation : Reaction with thiourea in anhydrous ethanol under reflux generates the thiol intermediate.

Reaction Conditions :

StepReagentsSolventTemperatureTimeYield
1SOCl₂Toluene80°C3 h92%
2ThioureaEthanolReflux6 h78%

Characterization :

  • FT-IR : Loss of carboxylic O–H stretch (~2500 cm⁻¹) and emergence of S–H stretch (~2550 cm⁻¹).

  • ¹H NMR (CDCl₃) : δ 6.82 (d, benzodioxole), δ 3.52 (s, –SCH₂–).

Synthesis of Intermediate B: Thiazole Core Formation

Cyclocondensation for Thiazole Ring Assembly

Intermediate A reacts with α-bromoacetamide derivatives in a Hantzsch thiazole synthesis:

Reaction Scheme :
Thiol+BrCH2C(O)NH2Thiazole+HBr\text{Thiol} + \text{BrCH}_2\text{C(O)NH}_2 \rightarrow \text{Thiazole} + \text{HBr}

Optimized Conditions :

  • Solvent : Acetone/water (4:1)

  • Base : Triethylamine (2.2 equiv)

  • Temperature : 60°C, 8 h

  • Yield : 85%

Critical Parameters :

  • Excess base ensures deprotonation of the thiol for nucleophilic attack.

  • Controlled heating prevents thiazole ring decomposition.

Coupling with N-[2-(4-Fluorophenyl)ethyl]amine

Amide Bond Formation via Carbodiimide Chemistry

The thiazole-acetic acid intermediate undergoes coupling with N-[2-(4-fluorophenyl)ethyl]amine using EDC/HOBt:

Procedure :

  • Activate carboxylic acid with EDC (1.5 equiv) and HOBt (1.2 equiv) in DMF.

  • Add amine (1.1 equiv) and stir at 0°C → RT for 12 h.

Yield : 76% after column chromatography (silica gel, hexane/EtOAc 3:1).

Purity Validation :

  • HPLC : >98% purity (C18 column, MeCN/H₂O 70:30).

  • HRMS : [M+H]⁺ calc. 484.1523, found 484.1521.

Integrated Synthetic Pathway and Scalability

Multi-Step Process Summary

StepIntermediateKey ReactionYield
1AThiolation78%
2BThiazole formation85%
3Final compoundAmide coupling76%

Total Yield : 48% (over three steps).

Industrial-Scale Adaptations

  • Continuous Flow Synthesis : Microreactors reduce reaction times by 40% for thiazole cyclization.

  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Challenges and Mitigation Strategies

Byproduct Formation During Thiolation

  • Issue : Oxidation to disulfides (~15% yield loss).

  • Solution : Conduct reactions under nitrogen atmosphere with BHT antioxidant (0.1 wt%).

Purification of Hydrophobic Intermediates

  • Issue : Low solubility in polar solvents.

  • Solution : Use of dichloromethane/hexane recrystallization.

Comparative Analysis with Analogous Compounds

CompoundThiazole SubstituentBenzodioxole PositionYield
Target4-(acetamide)5-position76%
Analog5,6-dimethylN/A82%
Analog4-fluorophenylthioN/A68%

Key Insight : Electron-withdrawing groups (e.g., acetamide) reduce thiazole ring reactivity, necessitating longer coupling times .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can yield/purity be optimized?

The synthesis involves multi-step organic reactions, including thioether bond formation and acetamide coupling. Key steps include:

  • Controlled coupling of the benzodioxolyl-oxoethyl moiety to the thiazole ring under inert atmosphere to prevent oxidation .
  • Optimization of pH and temperature (typically 60–80°C) during thiol-thiazole conjugation to minimize side reactions .
  • Purification via column chromatography and recrystallization, monitored by HPLC to ensure >95% purity . Analytical validation using NMR (¹H/¹³C), IR, and mass spectrometry is mandatory for structural confirmation .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves thiazole protons (δ 7.2–8.1 ppm) and benzodioxole methylenedioxy signals (δ 5.9–6.1 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion at m/z 485.12) .
  • Infrared Spectroscopy (IR): Detects carbonyl stretches (~1680 cm⁻¹ for acetamide) and sulfanyl-thiazole vibrations (~650 cm⁻¹) .
  • HPLC: Validates purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What preliminary biological screening methods are recommended for this compound?

  • Enzyme Inhibition Assays: Test against kinases or proteases (e.g., IC₅₀ determination) due to structural similarity to known thiazole-based inhibitors .
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Receptor Binding Studies: Radioligand displacement assays for GPCRs or nuclear receptors, given the fluorophenyl-ethyl pharmacophore .

Advanced Research Questions

Q. How can reaction mechanisms for sulfanyl-thiazole conjugation be elucidated?

  • Kinetic Studies: Monitor reaction progress via time-resolved HPLC to identify rate-determining steps .
  • Isotopic Labeling: Use ³⁴S-labeled reagents to track sulfur incorporation into the thiazole ring via MS .
  • Computational Modeling: Density Functional Theory (DFT) simulations predict transition states and activation energies for thiol-thiazole coupling .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Reproducibility: Validate activity in ≥3 independent assays (e.g., IC₅₀ ± 10% variance) .
  • Metabolite Profiling: LC-MS/MS identifies degradation products (e.g., oxidized sulfanyl groups) that may confound results .
  • Structural-Activity Relationship (SAR) Analysis: Compare analogues (e.g., replacing 4-fluorophenyl with chlorophenyl) to isolate key functional groups .

Q. How can target engagement be confirmed in cellular models?

  • Photoaffinity Labeling: Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to cellular targets, followed by pull-down/MS identification .
  • Cellular Thermal Shift Assay (CETSA): Measure thermal stabilization of target proteins (e.g., kinases) upon compound binding .
  • CRISPR Knockout Models: Validate specificity by testing activity in cell lines lacking the putative target gene .

Methodological Considerations

Q. What protocols mitigate instability of the sulfanyl group during storage?

  • Store under nitrogen at −20°C in amber vials to prevent oxidation .
  • Add antioxidants (e.g., 0.1% BHT) to DMSO stock solutions .

Q. How to design SAR studies for optimizing pharmacokinetic properties?

  • LogP Optimization: Introduce polar groups (e.g., hydroxyl) to reduce cLogP from 3.5 to <2.5, improving solubility .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., benzodioxole ring opening) .

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